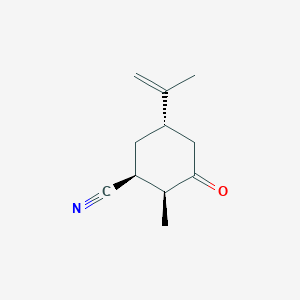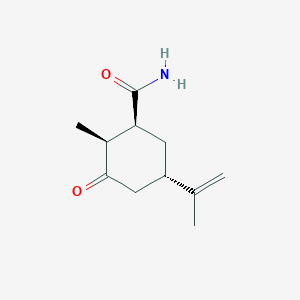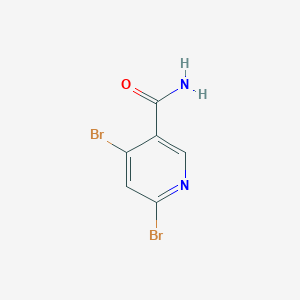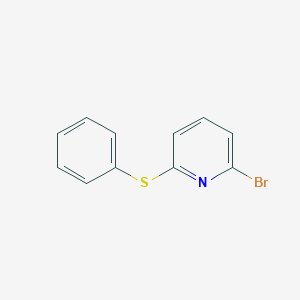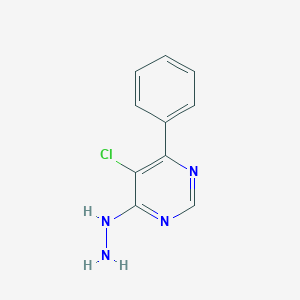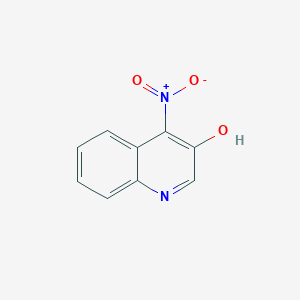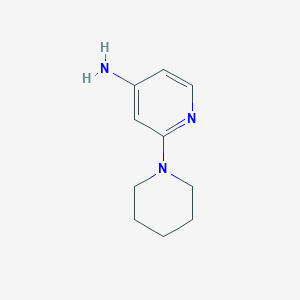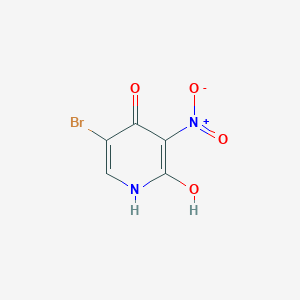
5-Bromo-3-nitropyridine-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis
The molecular formula of “5-Bromo-3-nitropyridine-2,4-diol” is C5H3BrN2O3 . The molecular weight of the compound is 218.99 .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The density of the compound is 1.8±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Directive Influence in Nitration Reactions
The directive influence of substituent groups, such as the N-oxide group, significantly affects the outcomes of nitration reactions involving pyridine derivatives. For instance, while the nitration of 3-bromo- and 3-methoxypyridine-N-oxide typically yields the 4-nitro compound, nitration of 3-bromo-5-methoxypyridine-N-oxide results in the exclusive formation of the 6-nitro derivative, indicating the role of substituents in directing nitration positions (Hertog, Ammers, & Schukking, 2010).
Large-Scale Synthesis
The synthesis of 5-Bromo-2-nitropyridine from its corresponding amine via hydrogen peroxide oxidation demonstrates its feasibility on a large scale. This process, initially challenging due to low conversion and reproducibility, was optimized through safety and process development studies, enabling large-scale production with consistent results (Agosti et al., 2017).
Computational and Molecular Studies
Computational calculations and molecular docking studies of derivatives, such as 5-bromo-3-nitropyridine-2-carbonitrile, have provided insights into molecular structure, energy, and biological significance. These studies, employing DFT/B3LYP methods and molecular dynamics simulations, explore the compound's reactivity, potential as a protein inhibitor, and comparison with existing medications, highlighting its importance in drug design and development (Arulaabaranam et al., 2021).
Spectroscopic and Docking Studies
Experimental and theoretical investigations on 2-Amino-3-bromo-5-nitropyridine have shed light on its molecular structure, vibrational characteristics, and potential biological activity through spectroscopic methods and computational analysis. These studies have provided valuable data on vibrational frequencies, molecular equilibrium geometry, and docking studies, suggesting the molecule's applicability in nonlinear optical (NLO) materials and as a potential dihydrofolate synthase inhibitor (Abraham, Prasana, & Muthu, 2017).
Vibrational Spectra and Density Functional Studies
The study of 5-bromo-2-nitropyridine's vibrational spectra through FT-Raman and FT-IR spectroscopy, complemented by density functional B3LYP calculations, has contributed to understanding its structural and vibrational characteristics. These insights are crucial for further applications in materials science and chemical synthesis (Sundaraganesan et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-4-hydroxy-3-nitro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O4/c6-2-1-7-5(10)3(4(2)9)8(11)12/h1H,(H2,7,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAJVHSNEHQMNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)[N+](=O)[O-])O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


